molecular formula C11H14O2 B1293706 4-Isobutylbenzoic acid CAS No. 38861-88-0

4-Isobutylbenzoic acid

Cat. No.: B1293706
CAS No.: 38861-88-0
M. Wt: 178.23 g/mol
InChI Key: VUBBCFWWSKOHTH-UHFFFAOYSA-N
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Description

4-Isobutylbenzoic acid is an organic compound with the molecular formula C11H14O2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an isobutyl group. This compound is known for its applications in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isobutylbenzoic acid can be synthesized through several methods. One common method involves the esterification of benzoic acid with isobutyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is often produced via the Friedel-Crafts alkylation of benzoic acid with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Isobutylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isobutylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a reference standard in analytical studies.

    Medicine: It is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen.

    Industry: It is used in the production of polymers and resins

Mechanism of Action

The mechanism of action of 4-Isobutylbenzoic acid is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of ibuprofen synthesis, it undergoes further chemical transformations to produce the active drug, which then inhibits the cyclooxygenase (COX) enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

4-Isobutylbenzoic acid can be compared with other benzoic acid derivatives:

This compound is unique due to its specific structure, which makes it a valuable intermediate in the synthesis of ibuprofen and other pharmaceuticals .

Properties

IUPAC Name

4-(2-methylpropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBBCFWWSKOHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192116
Record name Benzoic acid, p-isobutyl-
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38861-88-0
Record name 4-Isobutylbenzoic acid
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Record name 4-Isobutylbenzoic acid
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Record name 38861-88-0
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Record name Benzoic acid, p-isobutyl-
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Record name 4-(2-methylpropyl)benzoic acid
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Record name 4-ISOBUTYLBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the analytical challenges in detecting 4-Isobutylbenzoic acid in ibuprofen, and how are they addressed?

A: Accurately quantifying this compound in ibuprofen samples is crucial for quality control. Traditional external standard methods can be time-consuming and require highly pure reference standards. Research suggests that a "self-contrast and correction factor method" utilizing HPLC can be a viable alternative. [] This method involves establishing a correction factor between this compound and ibuprofen based on their respective peak areas in HPLC analysis. This simplifies the process and has been shown to be statistically comparable to external standard methods in determining impurity content. []

Q2: Besides being an ibuprofen impurity, are there other applications of this compound?

A: Yes, this compound serves as a key precursor in the synthesis of the fragrance compound Silvial® (3-(4-isobutylphenyl)-2-methylpropanal). [] Several synthetic routes utilize this acid, either converting it to a benzyl alcohol or acyl chloride intermediate, or employing it in a Suzuki-Miyaura cross-coupling reaction with 4-bromobenzaldehyde. []

Q3: How is this compound analyzed in complex mixtures?

A: Reversed phase liquid chromatography (RP-HPLC) proves to be an effective method for simultaneous determination of this compound alongside other related impurities in ibuprofen-containing formulations. [, ] Specific mobile phase compositions and gradient elution protocols allow for the separation and quantification of these compounds, ensuring accurate assessment of drug purity and quality control. [, ]

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